molecular formula C8H13N5 B1337662 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine CAS No. 32330-92-0

4-(Piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B1337662
CAS No.: 32330-92-0
M. Wt: 179.22 g/mol
InChI Key: GFKADPKWCIVAPO-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a piperidine ring attached to a triazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Safety and Hazards

While specific safety and hazard information for “4-(Piperidin-1-yl)-1,3,5-triazin-2-amine” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, piperidine is classified as a flammable liquid and vapor, and it’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution reaction of 2-chloro-4,6-diamino-1,3,5-triazine with piperidine. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, under reflux conditions. The reaction can be represented as follows:

2-chloro-4,6-diamino-1,3,5-triazine+piperidineThis compound+HCl\text{2-chloro-4,6-diamino-1,3,5-triazine} + \text{piperidine} \rightarrow \text{this compound} + \text{HCl} 2-chloro-4,6-diamino-1,3,5-triazine+piperidine→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted triazines.

Comparison with Similar Compounds

    4-(Piperidin-1-yl)-1,3,5-triazine: Similar structure but lacks the amino group.

    4-(Morpholin-4-yl)-1,3,5-triazin-2-amine: Contains a morpholine ring instead of a piperidine ring.

    4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness: 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to the presence of both the piperidine ring and the amino group on the triazine core, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-piperidin-1-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-7-10-6-11-8(12-7)13-4-2-1-3-5-13/h6H,1-5H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKADPKWCIVAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495050
Record name 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32330-92-0
Record name 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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